Cas no 438029-31-3 (ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate)

ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate
- ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate
- 3-Thiophenecarboxylic acid, 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-phenoxybenzoyl)amino]-, ethyl ester
- 438029-31-3
- AKOS001013227
- ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-phenoxybenzoyl)amino]thiophene-3-carboxylate
- F0526-1960
- Z28351595
- Oprea1_638571
- ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate
-
- インチ: 1S/C29H25NO6S/c1-3-33-29(32)26-18(2)25(15-19-12-13-23-24(14-19)35-17-34-23)37-28(26)30-27(31)20-8-7-11-22(16-20)36-21-9-5-4-6-10-21/h4-14,16H,3,15,17H2,1-2H3,(H,30,31)
- InChIKey: LXRAQGOXGXKEKJ-UHFFFAOYSA-N
- ほほえんだ: S1C(=C(C(=O)OCC)C(C)=C1CC1=CC=C2C(=C1)OCO2)NC(C1C=CC=C(C=1)OC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 515.14025869g/mol
- どういたいしつりょう: 515.14025869g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 37
- 回転可能化学結合数: 9
- 複雑さ: 776
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 111Ų
- 疎水性パラメータ計算基準値(XlogP): 7.2
じっけんとくせい
- 密度みつど: 1.323±0.06 g/cm3(Predicted)
- ふってん: 601.7±55.0 °C(Predicted)
- 酸性度係数(pKa): 12.32±0.70(Predicted)
ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0526-1960-2μmol |
ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |
438029-31-3 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F0526-1960-50mg |
ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |
438029-31-3 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F0526-1960-75mg |
ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |
438029-31-3 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
Life Chemicals | F0526-1960-5μmol |
ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |
438029-31-3 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F0526-1960-25mg |
ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |
438029-31-3 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F0526-1960-20μmol |
ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |
438029-31-3 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F0526-1960-2mg |
ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |
438029-31-3 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0526-1960-40mg |
ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |
438029-31-3 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F0526-1960-3mg |
ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |
438029-31-3 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F0526-1960-4mg |
ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |
438029-31-3 | 90%+ | 4mg |
$66.0 | 2023-07-28 |
ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylateに関する追加情報
Introduction to Ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate (CAS No. 438029-31-3)
Ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate, identified by its CAS number 438029-31-3, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in the development of novel therapeutic agents.
The molecular structure of this compound is characterized by several key functional groups, including a thiophene ring, a benzodioxole moiety, and an amide linkage. These structural features contribute to its unique chemical properties and biological interactions. The presence of the benzodioxole group, in particular, has been associated with various pharmacological effects, such as anti-inflammatory and antioxidant activities. This makes Ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate a potentially valuable scaffold for drug discovery.
In recent years, there has been a growing interest in the development of molecules that can modulate inflammatory pathways. The amide group in this compound suggests potential interactions with biological targets involved in inflammation, such as cytokine receptors and transcription factors. This has led to investigations into its potential use as an anti-inflammatory agent. Preliminary studies have shown that derivatives of this class of compounds can exhibit significant inhibitory effects on key enzymes involved in the inflammatory response.
Moreover, the thiophene ring is a common feature in many bioactive molecules and has been implicated in various biological processes. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a valuable component in drug design. The combination of these structural elements in Ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate suggests that it may have multiple modes of action, enhancing its potential as a therapeutic agent.
Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for their potential biological activity. Virtual screening techniques have been particularly useful in identifying promising candidates like Ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate. These methods allow researchers to predict the binding affinity of a compound to various biological targets without the need for extensive experimental testing. This has significantly accelerated the drug discovery process and has led to the identification of several novel lead compounds.
In addition to computational methods, experimental approaches such as high-throughput screening (HTS) have also played a crucial role in the development of new drugs. HTS allows for the rapid testing of thousands of compounds against specific biological targets, providing valuable data on their efficacy and selectivity. The use of HTS has been instrumental in identifying hits like Ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate, which can then be optimized further through structure-based drug design.
The benzodioxole moiety is another important feature of this compound that has been extensively studied for its pharmacological properties. This group is known to exhibit various biological activities, including anti-depressant, anti-anxiety, and anti-inflammatory effects. The presence of this moiety in Ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-thiophene derivatives suggests that it may have similar therapeutic potential.
One area where this compound shows particular promise is in the treatment of neurological disorders. The benzodioxole group has been shown to interact with serotonin receptors, which are implicated in conditions such as depression and anxiety. By modulating these receptors, compounds like Ethyl 5-(2H -1 , 3 -benzodioxol -5 - yl )methyl -4 -methyl -2 -( 3 -phenoxybenzamido ) thiophene - 3 -carboxylate may offer new therapeutic strategies for these conditions.
Furthermore, the thiophene ring is known to exhibit antimicrobial properties. This has led to investigations into its potential use as an antibiotic or antifungal agent. The combination of these structural features suggests that Ethyl 5-(2H -1 , 3 -benzodioxol -5 - yl )methyl -4 -methyl -2 -( 3 -phenoxybenzamido ) thiophene - 3 carboxylate may have broad-spectrum antimicrobial activity.
The synthesis of this compound involves multiple steps and requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one more efficiently than ever before. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the intricate molecular framework of this compound.
In conclusion, Ethyl 5-(2H -1 , 3 -benzodioxol -5 yl )methyl-thiophene derivatives are highly interesting compounds with significant potential for therapeutic applications. Their unique structural features make them valuable candidates for drug discovery efforts aimed at developing novel treatments for various diseases. As research continues to uncover new biological activities associated with these molecules, their importance in pharmaceutical chemistry is likely to grow even further.
438029-31-3 (ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate) 関連製品
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